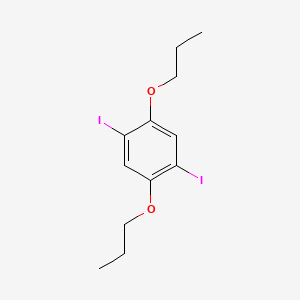

Benzene, 1,4-diiodo-2,5-dipropoxy-

Description

Contextualizing Benzene (B151609) Derivatives in Contemporary Organic Synthesis

Benzene and its derivatives are fundamental pillars in the field of organic chemistry. uni-konstanz.de Their aromatic nature, characterized by a stable, cyclic, and planar structure with delocalized π-electrons, provides a robust scaffold for a multitude of chemical transformations. uni-konstanz.de In modern organic synthesis, the strategic functionalization of the benzene ring allows for the creation of a diverse range of molecules with applications spanning from pharmaceuticals to materials science. The introduction of various functional groups onto the benzene core can dramatically alter its electronic and steric properties, enabling chemists to fine-tune the reactivity and physical characteristics of the resulting compounds.

Significance of Di-functionalized Aromatic Systems in Chemical Research

Di-functionalized aromatic systems, which possess two functional groups on the benzene ring, are of particular interest to researchers. The specific placement of these groups (ortho, meta, or para) dictates the molecule's symmetry and reactivity, making them valuable precursors in the synthesis of polymers, ligands for catalysis, and organic electronic materials. The presence of two reactive sites allows for controlled, stepwise reactions, enabling the construction of well-defined and complex molecular structures. Halogenated ethers, a subset of these systems, combine the reactivity of a halogen with the electronic influence of an ether group, offering a unique set of synthetic possibilities.

Overview of Research Trajectories for Benzene, 1,4-diiodo-2,5-dipropoxy- in Academic Literature

Benzene, 1,4-diiodo-2,5-dipropoxy- has emerged as a significant intermediate in the synthesis of advanced materials, particularly conjugated polymers. Research indicates its use as a key building block for oligo(1,4-phenyleneethynylene)s, which are materials with interesting nonlinear optical properties. researchgate.net The synthesis of this compound is a critical step in creating these larger, more complex systems.

A documented synthesis of Benzene, 1,4-diiodo-2,5-dipropoxy- involves the iodination of 1,4-dipropoxybenzene (B1597266). uni-konstanz.de One detailed procedure involves dissolving periodic acid in methanol (B129727), followed by the addition of iodine to form a reactive iodine monochloride species. core.ac.uk 1,4-dipropoxybenzene is then added to this solution, and the reaction mixture is heated. uni-konstanz.de After cooling, the product crystallizes and can be purified by recrystallization. uni-konstanz.de

A dissertation from the University of California, Santa Barbara, also describes the use of Benzene, 1,4-diiodo-2,5-dipropoxy- in the synthesis of nanoscale assemblies. fsu.edu In this research, the compound was utilized in a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds. fsu.edu

The following table summarizes the key properties of Benzene, 1,4-diiodo-2,5-dipropoxy-:

| Property | Value |

| IUPAC Name | 1,4-diiodo-2,5-dipropoxybenzene |

| Molecular Formula | C₁₂H₁₆I₂O₂ |

| Molecular Weight | 446.06 g/mol |

Detailed characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, has been reported in a PhD thesis. core.ac.uk The ¹H NMR spectrum provides specific signals that confirm the structure of the molecule. uni-konstanz.de

Structure

3D Structure

Properties

CAS No. |

221292-48-4 |

|---|---|

Molecular Formula |

C12H16I2O2 |

Molecular Weight |

446.06 g/mol |

IUPAC Name |

1,4-diiodo-2,5-dipropoxybenzene |

InChI |

InChI=1S/C12H16I2O2/c1-3-5-15-11-7-10(14)12(8-9(11)13)16-6-4-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

XEIABPQMDIQKBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1I)OCCC)I |

Origin of Product |

United States |

Theoretical and Computational Investigations of Benzene, 1,4 Diiodo 2,5 Dipropoxy

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic characteristics of molecular systems. For Benzene (B151609), 1,4-diiodo-2,5-dipropoxy-, DFT calculations can provide significant insights into its molecular orbital energies and charge distribution, which are fundamental to understanding its reactivity and potential for electronic applications.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to a molecule's electronic behavior. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity and is a key factor in the design of organic semiconductors. researchgate.netusd.ac.id

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap | 3.87 |

Charge Distribution and Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.orgyoutube.com For Benzene, 1,4-diiodo-2,5-dipropoxy-, the ESP map would be expected to show a high electron density (typically colored red) around the oxygen atoms of the propoxy groups due to their high electronegativity and lone pairs of electrons. researchgate.net

Conversely, the iodine atoms, despite their electronegativity, can exhibit a region of positive electrostatic potential known as a "sigma-hole" along the C-I bond axis. This phenomenon is crucial for understanding halogen bonding, a type of non-covalent interaction. The hydrogen atoms of the propoxy chains and the benzene ring would exhibit moderately positive electrostatic potentials (typically colored blue or green). researchgate.net This detailed charge distribution is instrumental in predicting how the molecule will interact with other molecules, for instance, in crystal packing or in solution.

Conformational Analysis and Torsional Barriers of Propoxy Substituents

Ab Initio and Molecular Mechanics Calculations

Both ab initio and molecular mechanics methods can be employed to explore the conformational landscape of the propoxy substituents. pharmacy180.com These calculations typically involve systematically rotating the dihedral angles of the propoxy chains and calculating the corresponding energy to identify low-energy conformers and the transition states that separate them. youtube.comyoutube.comslideshare.netyoutube.com

For a propoxy group attached to a benzene ring, the key dihedral angles are C(ring)-C(ring)-O-C and C(ring)-O-C-C. The rotation around these bonds will give rise to various staggered and eclipsed conformations, each with a distinct energy. slideshare.net The most stable conformers will be those that minimize steric hindrance between the propoxy chain and the adjacent iodine atom and the benzene ring.

| Rotational Barrier | Energy (kcal/mol) | Description |

|---|---|---|

| C(ring)-O Bond Rotation | 2.5 - 4.0 | Rotation of the entire propoxy group relative to the benzene ring. |

| O-C Bond Rotation | 3.0 - 5.0 | Rotation of the ethyl fragment of the propoxy group. |

Impact of Iodine Substituents on Conformational Preferences

The presence of large iodine atoms ortho to the propoxy groups is expected to have a significant impact on the conformational preferences of the side chains. nih.gov The steric bulk of iodine will likely restrict the rotational freedom of the propoxy groups, favoring conformations where the alkyl chains are directed away from the iodine atoms to minimize van der Waals repulsion. This steric clashing can lead to higher rotational barriers compared to a less substituted analogue. nih.gov

Furthermore, the iodine atoms can influence the electronic environment of the benzene ring, which in turn can have a subtle effect on the preferred orientation of the propoxy groups. The interplay between steric hindrance and electronic effects ultimately determines the dominant conformations of the molecule in its ground state.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Tendencies

Molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, providing valuable insights into intermolecular interactions and how molecules might aggregate in condensed phases. osti.gov For Benzene, 1,4-diiodo-2,5-dipropoxy-, MD simulations can predict how individual molecules interact with each other in solution or in the solid state, which is crucial for understanding its material properties. rsc.org

The simulations would likely reveal a tendency for the molecules to arrange in a way that maximizes favorable intermolecular contacts. These would include π-π stacking interactions between the aromatic rings, as well as halogen bonding involving the iodine atoms. mdpi.comchemrxiv.orgnih.gov The propoxy chains would also play a role, with their flexible nature potentially allowing for interdigitation between molecules, further stabilizing the aggregated structure. The balance of these interactions will dictate the morphology of any resulting molecular assemblies. sibran.runih.gov

Quantum Chemical Predictions of Reactivity and Reaction Pathways

Due to the absence of specific computational studies on Benzene, 1,4-diiodo-2,5-dipropoxy-, it is not possible to provide a detailed analysis of its predicted reactivity based on quantum chemical calculations. Such an analysis would typically involve:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution. This information is crucial for predicting the molecule's susceptibility to electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Mapping: Visualization of the electron density distribution to identify electron-rich and electron-deficient regions, which correspond to likely sites for chemical reactions.

Global and Local Reactivity Descriptors: Calculation of parameters such as chemical hardness, softness, and Fukui functions to quantify the reactivity of different atomic sites within the molecule.

Transition State Searching and Reaction Pathway Modeling: Computational modeling of potential reaction mechanisms, including the identification of transition states and the calculation of activation energies, to predict the most favorable reaction pathways.

Without dedicated ab initio or Density Functional Theory (DFT) calculations for Benzene, 1,4-diiodo-2,5-dipropoxy-, any discussion of its reactivity would be purely speculative and fall outside the scope of this scientifically rigorous article.

Further research, specifically focused on the computational chemistry of Benzene, 1,4-diiodo-2,5-dipropoxy-, is required to elucidate its intrinsic electronic properties and predict its chemical behavior. Such studies would be invaluable for understanding its potential applications in materials science, organic synthesis, and other fields where precise control over chemical reactivity is essential.

Advanced Spectroscopic and Structural Elucidation of Benzene, 1,4 Diiodo 2,5 Dipropoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a molecule such as Benzene (B151609), 1,4-diiodo-2,5-dipropoxy-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide unambiguous assignment of all proton and carbon signals.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Proton and Carbon Assignment

While specific 2D NMR spectra for Benzene, 1,4-diiodo-2,5-dipropoxy- are not widely published, a standard analytical approach using COSY, HSQC, and HMBC would be employed for definitive structural confirmation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the title compound, a COSY spectrum would show a clear correlation between the methylene (B1212753) protons (-OCH₂CH₂CH₃) and the adjacent methylene protons (-OCH₂CH₂CH₃), as well as between the second set of methylene protons and the terminal methyl protons (-OCH₂CH₂CH₃). The two aromatic protons would not show a correlation to each other due to their spatial separation and lack of through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signal to its corresponding aromatic carbon signal. Similarly, each set of protons in the propoxy chains would be correlated to their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and linking different fragments of the molecule. For instance, the protons of the methylene group attached to the oxygen (-OCH₂) would show a correlation to the aromatic carbon atom to which the oxygen is bonded.

Predicted ¹H and ¹³C NMR Data (based on analogs):

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | ~7.2 | ~118 |

| -O -CH₂- | ~4.0 | ~72 |

| -CH₂- | ~1.9 | ~23 |

| -CH₃ | ~1.1 | ~11 |

| Aromatic-C-I | N/A | ~88 |

| Aromatic-C-O | N/A | ~152 |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Analysis

NOESY experiments provide information about which atoms are close to each other in space, regardless of whether they are bonded. In the case of Benzene, 1,4-diiodo-2,5-dipropoxy-, a NOESY spectrum would be expected to show a correlation between the protons of the methylene group attached to the ether oxygen (-OCH₂) and the adjacent aromatic proton. This would confirm the orientation of the propoxy groups on the benzene ring.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not publicly available, data from the analogous compound, 1,4-dibromo-2,5-dimethoxybenzene (B1296824), offers valuable insights into the likely solid-state architecture.

Crystalline Packing Motifs and Intermolecular Forces

The crystal structure of 1,4-dibromo-2,5-dimethoxybenzene reveals a monoclinic crystal system. nih.gov In the solid state, molecules of this type are often organized in a way that maximizes van der Waals interactions. The planar benzene rings may stack in a parallel or offset fashion. The presence of the halogen atoms and the alkoxy groups introduces polarity, which can lead to specific intermolecular interactions, such as dipole-dipole forces. In the case of the title compound, the larger iodine atoms and the more flexible propoxy chains would likely influence the packing efficiency and the specific crystalline arrangement.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Selected Bond Lengths and Angles from an Analogous Compound (1,4-dibromo-2,5-dimethoxybenzene): nih.gov

| Parameter | Value |

| C-Br Bond Length | ~1.9 Å |

| C-O (aromatic) Bond Length | ~1.37 Å |

| C-O (methyl) Bond Length | ~1.44 Å |

| C-C (aromatic) Bond Length | ~1.38-1.40 Å |

| C-C-C (aromatic) Bond Angle | ~119-121° |

| C-O-C Bond Angle | ~117° |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Vibrational Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

The FT-IR and Raman spectra of Benzene, 1,4-diiodo-2,5-dipropoxy- would be expected to show characteristic bands corresponding to the vibrations of the substituted benzene ring and the propoxy side chains.

Aromatic C-H Vibrations: The stretching vibrations of the aromatic C-H bonds would appear in the region of 3100-3000 cm⁻¹. The out-of-plane bending vibrations are particularly diagnostic of the substitution pattern. For a 1,2,4,5-tetrasubstituted benzene, a strong absorption is expected in the 870-850 cm⁻¹ region.

Aliphatic C-H Vibrations: The C-H stretching vibrations of the propoxy groups would be observed in the 2960-2850 cm⁻¹ range. Bending vibrations for the CH₂ and CH₃ groups would appear around 1465 cm⁻¹ and 1380 cm⁻¹, respectively.

C-O Ether Vibrations: Strong C-O stretching bands are characteristic of ethers and would be expected in the region of 1250-1000 cm⁻¹. Aromatic ethers typically show a strong, sharp band around 1250 cm⁻¹ due to the asymmetric C-O-C stretch and a weaker symmetric stretch near 1040 cm⁻¹.

C-I Vibrations: The C-I stretching vibration is expected to appear at low frequencies, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the iodine atom.

Predicted Major Vibrational Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectrum |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2960-2850 | FT-IR, Raman |

| C-O-C Asymmetric Stretch | ~1250 | FT-IR |

| Aromatic C-C Stretch | 1600-1450 | FT-IR, Raman |

| Aliphatic C-H Bend | ~1465, ~1380 | FT-IR |

| Aromatic C-H Out-of-Plane Bend | 870-850 | FT-IR |

| C-I Stretch | 600-500 | FT-IR, Raman |

Detailed Band Assignment Based on Theoretical Calculations

The vibrational spectrum of a molecule, observed through techniques like Infrared (IR) and Raman spectroscopy, provides a fingerprint based on the molecule's specific vibrational modes. A detailed assignment of these vibrational bands to specific molecular motions can be achieved through theoretical calculations, often employing density functional theory (DFT). For Benzene, 1,4-diiodo-2,5-dipropoxy-, a full theoretical vibrational analysis would be essential for a definitive assignment of its complex spectrum.

In the absence of specific experimental spectra for the title compound, we can predict the key vibrational features by considering the spectra of its constituent parts and analogous molecules. The fundamental vibrations can be categorized as those associated with the benzene ring, the C-I bonds, and the dipropoxy groups.

Predicted Vibrational Modes for Benzene, 1,4-diiodo-2,5-dipropoxy-

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H stretching (aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of the CH₂, and CH₃ groups in the propoxy chains. |

| C-O-C stretching | 1260 - 1000 | Asymmetric and symmetric stretching of the ether linkages. |

| C-C stretching (aromatic) | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-H bending (aliphatic) | 1470 - 1370 | Bending (scissoring, wagging, twisting) vibrations of the CH₂ and CH₃ groups. |

| C-I stretching | 600 - 500 | Stretching vibrations of the carbon-iodine bonds. Due to the heavy mass of iodine, these appear at low frequencies. |

| Ring deformation | Various | In-plane and out-of-plane deformation modes of the benzene ring. |

The presence of heavy iodine atoms will significantly influence the vibrational spectrum, leading to low-frequency C-I stretching and bending modes. The propoxy groups introduce a series of bands corresponding to C-H and C-O stretching and bending vibrations. Theoretical calculations would be crucial to disentangle the overlapping bands and accurately assign the coupled vibrations that would inevitably arise in a molecule of this complexity. Such calculations would involve optimizing the molecular geometry and then computing the harmonic vibrational frequencies. The results are often scaled by an empirical factor to better match experimental data.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For Benzene, 1,4-diiodo-2,5-dipropoxy- (C₁₂H₁₆I₂O₂), the expected exact mass can be calculated with high precision.

The fragmentation of this molecule in a mass spectrometer, typically under electron ionization (EI), would proceed through a series of characteristic steps. The analysis of these fragmentation pathways provides valuable structural information.

Predicted Fragmentation Pathway for Benzene, 1,4-diiodo-2,5-dipropoxy-

The fragmentation of aromatic compounds is often initiated by the loss of substituents or side chains. For the title compound, several key fragmentation pathways can be predicted:

Loss of an Iodine Atom: A primary fragmentation event would likely be the cleavage of a C-I bond to lose an iodine radical (I•), resulting in a [M - I]⁺ ion. This is due to the relative weakness of the C-I bond compared to other bonds in the molecule.

Loss of a Propoxy Group: Cleavage of the ether bond could lead to the loss of a propoxy radical (•OCH₂CH₂CH₃) or a propylene (B89431) molecule (CH₂=CHCH₂) via a McLafferty-type rearrangement if a gamma-hydrogen is accessible.

Loss of an Alkyl Chain from the Propoxy Group: Fragmentation within the propoxy chain itself is also highly probable. This would typically involve the loss of an ethyl radical (•CH₂CH₃) to form a more stable oxonium ion, or the loss of a propyl radical (•CH₂CH₂CH₃).

Sequential Losses: Following the initial fragmentation, subsequent losses of the remaining substituents would be observed. For example, the [M - I]⁺ ion could further lose the second iodine atom or a propoxy group.

Table of Predicted Key Fragments in the Mass Spectrum of Benzene, 1,4-diiodo-2,5-dipropoxy-

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Formation Pathway |

| [M]⁺• | [C₁₂H₁₆I₂O₂]⁺• | 445.92 | Molecular Ion |

| [M - I]⁺ | [C₁₂H₁₆IO₂]⁺ | 319.02 | Loss of an iodine radical |

| [M - C₃H₇O]⁺ | [C₉H₉I₂O]⁺ | 386.88 | Loss of a propoxy radical |

| [M - C₃H₇]⁺ | [C₉H₉I₂O₂]⁺ | 402.88 | Loss of a propyl radical from the propoxy chain |

| [M - 2I]⁺• | [C₁₂H₁₆O₂]⁺• | 192.11 | Sequential loss of two iodine radicals |

| [C₆H₂I₂]⁺• | [C₆H₂I₂]⁺• | 327.82 | Loss of both dipropoxy groups |

The presence of two iodine atoms would also give rise to a characteristic isotopic pattern for iodine-containing fragments, although iodine is monoisotopic (¹²⁷I). The high resolution of the mass spectrometer would allow for the unambiguous identification of the elemental composition of each fragment ion, confirming the proposed fragmentation pathways.

Photoelectron Spectroscopy for Electronic State Characterization

Photoelectron spectroscopy (PES) is a technique that provides information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. The resulting spectrum shows a series of bands, each corresponding to the ionization from a specific molecular orbital.

For Benzene, 1,4-diiodo-2,5-dipropoxy-, a photoelectron spectrum would reveal the energies of the valence molecular orbitals. The interpretation of the spectrum would be based on the understanding of the electronic contributions from the benzene π-system, the lone pairs of the oxygen and iodine atoms, and the σ-orbitals of the alkyl chains.

Predicted Features in the Photoelectron Spectrum of Benzene, 1,4-diiodo-2,5-dipropoxy-

Lowest Ionization Energy: The highest occupied molecular orbital (HOMO) is expected to be associated with the π-system of the benzene ring, likely with significant contribution from the oxygen lone pairs of the propoxy groups, which are in conjugation with the ring. Ionization from this orbital would give rise to the first band in the photoelectron spectrum at the lowest ionization energy.

Iodine Lone Pairs: The non-bonding lone pair electrons of the two iodine atoms would also be expected to have relatively low ionization energies, leading to distinct bands in the spectrum. Spin-orbit coupling due to the heavy iodine atoms would likely cause a splitting of these bands.

Oxygen Lone Pairs: The other lone pair on each oxygen atom, which is not in direct conjugation with the ring, would appear at a higher ionization energy.

Benzene π-orbitals: Deeper lying π-orbitals of the benzene ring would result in bands at higher ionization energies.

σ-orbitals: Ionizations from the C-C and C-H σ-bonds of the benzene ring and the propoxy chains would occur at even higher energies and would likely appear as a broad, unresolved feature.

Table of Predicted Ionization Energies and Corresponding Molecular Orbitals

| Molecular Orbital Type | Predicted Ionization Energy Range (eV) | Vibrational Fine Structure |

| π (Benzene) + p (Oxygen) | 7 - 9 | Sharp, well-resolved vibrational structure expected due to bonding character. |

| n (Iodine) | 9 - 11 | Broad bands, potentially with some vibrational structure. Spin-orbit splitting is expected. |

| n (Oxygen) | 10 - 12 | Relatively sharp band, as it is largely non-bonding. |

| π (Benzene) | 11 - 13 | Broader bands corresponding to deeper π-orbitals. |

| σ (C-C, C-H, C-O, C-I) | > 12 | Broad, overlapping bands with little to no resolvable vibrational structure. |

The vibrational fine structure observed on the photoelectron bands can provide information about the bonding character of the ionized orbital. For instance, the removal of an electron from a bonding orbital would lead to a significant change in the equilibrium geometry of the resulting ion, exciting a progression of vibrational modes. Conversely, ionization from a non-bonding orbital would result in little change in geometry and a spectrum dominated by the 0-0 transition.

Advanced Applications and Functionalization Chemistry of Benzene, 1,4 Diiodo 2,5 Dipropoxy

Utilization as a Building Block in Complex Organic Synthesis

The twin iodine atoms on Benzene (B151609), 1,4-diiodo-2,5-dipropoxy- are excellent leaving groups in numerous transformations, making the compound a cornerstone for constructing intricate molecular architectures. Its ability to undergo sequential or double cross-coupling reactions allows for the controlled, stepwise assembly of complex organic structures.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and Benzene, 1,4-diiodo-2,5-dipropoxy- is an excellent substrate for these transformations. The high reactivity of the carbon-iodine bond allows these reactions to proceed under relatively mild conditions.

The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron compound, is frequently employed to create biaryl structures. nih.gov For a di-iodo substrate like Benzene, 1,4-diiodo-2,5-dipropoxy-, a double Suzuki coupling can be performed to attach two new aryl or vinyl groups, leading to highly extended conjugated systems. nih.gov The reaction typically uses a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. The specific choice of catalyst, base, and solvent can be tailored to control the reaction outcome, allowing for either mono- or di-substitution. researchgate.net

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. libretexts.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes, which are key components in many functional materials. libretexts.orgorganic-chemistry.org When applied to Benzene, 1,4-diiodo-2,5-dipropoxy-, this reaction allows for the introduction of one or two alkyne moieties. A double Sonogashira coupling, for example, can yield a symmetrically substituted dialkynylarene, a linear and rigid building block for molecular wires or organic semiconductors. researchgate.netnih.gov The reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. libretexts.org

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for vinylation of the aromatic ring. Using Benzene, 1,4-diiodo-2,5-dipropoxy-, one can synthesize stilbene-like structures, which are known for their interesting photophysical properties. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle and is highly stereoselective, typically favoring the formation of the trans-alkene product. wikipedia.orgorganic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactant 1 (from Substrate) | Reactant 2 | Catalyst System | Bond Formed | Key Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Iodide | Organoboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C(sp²)–C(sp²) | Biaryls, Polyaryls |

| Sonogashira | Aryl Iodide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | C(sp²)–C(sp) | Arylalkynes, Enynes |

| Heck | Aryl Iodide | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C(sp²)–C(sp²) | Substituted Alkenes |

Nucleophilic Aromatic Substitution with Activated Halogen Sites

While the carbon-iodine bonds are reactive, classical nucleophilic aromatic substitution (SNAr) on Benzene, 1,4-diiodo-2,5-dipropoxy- is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate the substrate towards nucleophilic attack. The propoxy groups on the title compound are electron-donating, which deactivates the ring for this type of reaction. Therefore, direct displacement of the iodine atoms by common nucleophiles without a metal catalyst is not a synthetically viable route. Modern cross-coupling reactions have largely superseded classical SNAr for the functionalization of such electron-rich aryl halides.

Formation of Polyaromatic Systems and Extended Conjugated Structures

A primary application of Benzene, 1,4-diiodo-2,5-dipropoxy- is the synthesis of large, well-defined polyaromatic systems and materials with extended π-conjugation. The di-functional nature of the molecule is key to this process, allowing it to act as a central scaffold from which a larger structure can be built outwards.

By employing sequential cross-coupling reactions, different functional groups can be installed at the 1- and 4-positions. For instance, a Sonogashira coupling could be performed first, followed by a Suzuki coupling on the remaining C-I bond. This stepwise approach allows for the creation of unsymmetrical, complex molecules.

Alternatively, double cross-coupling reactions can be used to extend the conjugation in a symmetrical fashion. For example, a double Suzuki coupling with a diboronic acid can lead to the formation of a conjugated polymer chain. Similarly, a double Sonogashira coupling with a di-alkyne can produce extended, linear oligomers or polymers. These extended structures are the foundation for many of the advanced materials discussed in the following section. The synthesis of 2,5-di(hetero)arylthiophenes through a one-pot Sonogashira-Glaser cyclization sequence starting from dihaloarenes exemplifies how such building blocks lead to complex heterocyclic systems. nih.gov

Precursor for Advanced Materials

The ability to form extended conjugated systems makes Benzene, 1,4-diiodo-2,5-dipropoxy- an invaluable precursor for a new generation of functional organic materials. The propoxy side chains are not merely passive substituents; they ensure solubility of the resulting oligomers and polymers in common organic solvents, which is crucial for material processing and device fabrication.

Design and Synthesis of Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is intrinsically linked to their molecular structure, particularly the extent of π-conjugation and intermolecular packing.

Benzene, 1,4-diiodo-2,5-dipropoxy- is an ideal starting material for the synthesis of these materials. nih.gov Cross-coupling reactions are used to attach other aromatic or heteroaromatic units, systematically building up the conjugated backbone. For example, coupling with thiophene (B33073) or benzothiophene (B83047) units can produce materials with excellent charge transport properties. researchgate.net The structure of 2,5-dibromo-1,4-bis(2-(4-diphenylaminophenyl)vinyl)-benzene, an organic semiconductor, highlights how a di-halo-benzene core is a platform for creating materials with specific electronic properties. ontosight.ai The resulting planar, rigid molecules can self-assemble into ordered structures in the solid state, which facilitates efficient charge transport, a critical requirement for high-performance semiconductor devices.

Table 2: Application of Derived Structures in Optoelectronics

| Derived Molecular Structure | Synthetic Reaction | Material Class | Potential Application |

|---|---|---|---|

| Oligo(phenylene vinylene) derivatives | Heck Reaction | Conjugated Oligomer | Organic Light-Emitting Diodes (OLEDs) |

| Oligo(phenylene ethynylene) derivatives | Sonogashira Coupling | Conjugated Oligomer | Molecular Wires, Organic Semiconductors |

| Poly(p-phenylene) derivatives | Suzuki Coupling | Conjugated Polymer | Organic Field-Effect Transistors (OFETs) |

Development of Functional Polymers via Polymerization of Derived Monomers

Beyond discrete oligomers, Benzene, 1,4-diiodo-2,5-dipropoxy- is a key monomer for the synthesis of functional conjugated polymers. Step-growth polymerization using palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira polymerization, is a powerful method for creating high molecular weight, well-defined polymers.

In a typical Suzuki polymerization, the di-iodo monomer is reacted with an aromatic diboronic acid. The reaction proceeds in a stepwise manner, linking the monomer units together to form a long polymer chain. The properties of the resulting polymer, such as its band gap, solubility, and solid-state morphology, can be precisely tuned by the choice of the comonomer. This "molecular engineering" approach allows for the development of polymers tailored for specific applications, from printed electronics to sensors. The use of similar di-haloaromatic compounds as monomers for conjugated polymers is well-established. nih.gov Furthermore, the initial substrate can be functionalized to introduce polymerizable groups, such as vinyl or acetylene (B1199291) moieties, which can then undergo chain-growth polymerization to yield polymers with a conjugated backbone or pendant functional groups. mdpi.com

Research on Benzene, 1,4-diiodo-2,5-dipropoxy- Remains Limited

Despite the potential of halogenated benzenes as versatile building blocks in organic synthesis, dedicated research into the specific applications of Benzene, 1,4-diiodo-2,5-dipropoxy- in catalysis, ligand design, and chemical sensing appears to be limited. A comprehensive review of available scientific literature and chemical databases did not yield detailed research findings on the direct use of this compound in the specified advanced applications.

Consequently, it is not possible to provide an in-depth analysis or data tables related to its role in catalysis, the design of specific ligands, or its application in chemical sensing and molecular recognition, as no detailed research findings have been published on these topics for this particular compound. Further investigation and dedicated studies would be required to explore and establish the potential of Benzene, 1,4-diiodo-2,5-dipropoxy- in these advanced chemical fields.

Mechanistic Investigations of Reactions Involving Benzene, 1,4 Diiodo 2,5 Dipropoxy

Kinetics and Thermodynamics of C–I Bond Activation

A critical step in many reactions involving "Benzene, 1,4-diiodo-2,5-dipropoxy-" would be the activation and cleavage of the carbon-iodine (C–I) bonds. To understand this process, detailed kinetic and thermodynamic studies would be required.

Hypothetical Kinetic Data for C–I Bond Activation:

| Reaction Parameter | Hypothetical Value Range | Influencing Factors |

| Rate Constant (k) | 10⁻⁵ - 10⁻² s⁻¹ | Temperature, Catalyst, Solvent |

| Activation Energy (Ea) | 80 - 150 kJ/mol | Catalyst, Electronic Effects |

Hypothetical Thermodynamic Data for C–I Bond Dissociation:

| Thermodynamic Parameter | Hypothetical Value | Notes |

| Bond Dissociation Energy (BDE) | 220 - 250 kJ/mol | Expected to be lower than C-Br or C-Cl bonds |

| Enthalpy of Reaction (ΔH) | Variable | Dependent on the specific reaction |

| Gibbs Free Energy (ΔG) | Variable | Determines spontaneity of the reaction |

These tables are illustrative and not based on experimental data for the specific compound. The actual values would be influenced by the electronic and steric effects of the propoxy and iodo substituents.

Reaction Pathway Elucidation for Derivatization Reactions

Derivatization of "Benzene, 1,4-diiodo-2,5-dipropoxy-" would likely proceed through various pathways, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Elucidating these pathways would involve identifying intermediates and transition states.

Transition State Analysis and Energy Profiles

Computational chemistry would be a powerful tool to model the transition states and generate reaction energy profiles. This would provide insights into the energy barriers for different reaction steps and help predict the most likely reaction mechanism. For instance, in a palladium-catalyzed cross-coupling reaction, the energy profiles of oxidative addition, transmetalation, and reductive elimination steps would be of key interest.

Role of Substituent Effects (Iodine, Propoxy) on Aromatic Reactivity

The iodine and propoxy groups on the benzene (B151609) ring play a crucial role in determining the molecule's reactivity.

Iodine Substituents: The C–I bonds are relatively weak, making them susceptible to cleavage in reactions like metal-catalyzed cross-couplings. The large size of the iodine atoms also introduces significant steric hindrance, which could influence the regioselectivity of reactions.

Propoxy Substituents: The propoxy groups are electron-donating through resonance, which increases the electron density of the aromatic ring. This electronic effect can influence the rate of electrophilic aromatic substitution reactions and the oxidative addition step in cross-coupling catalysis.

Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

To gain experimental evidence for reaction mechanisms, spectroscopic techniques would be indispensable.

NMR Spectroscopy (¹H, ¹³C): Could be used to monitor the consumption of the starting material and the formation of products over time, allowing for the determination of reaction kinetics.

Mass Spectrometry: Would be crucial for identifying reaction intermediates and products.

In-situ IR or Raman Spectroscopy: Could potentially be used to observe the formation and decay of transient species during the reaction.

No Information Available for "Benzene, 1,4-diiodo-2,5-dipropoxy-"

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound "Benzene, 1,4-diiodo-2,5-dipropoxy-". The search did not yield any results pertaining to its synthesis, properties, or research applications.

The provided article outline requires detailed research findings for the following topics:

Future Directions and Emerging Research Avenues for Diiodinated Dipropoxybenzenes

Unexplored Reactivity Patterns and Unconventional Transformations

Without any available scientific data for "Benzene, 1,4-diiodo-2,5-dipropoxy-", it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested structure and content. Information is available for structurally related compounds, such as those with different substituent groups (e.g., methyl, methoxy (B1213986), or bromo instead of propoxy and iodo), but the strict focus on the specified compound prevents the inclusion of this information.

Therefore, the requested article cannot be generated at this time due to the absence of relevant scientific information.

Conclusion

Synthesis of Key Academic Findings on Benzene (B151609), 1,4-diiodo-2,5-dipropoxy-

Research on related di-iodinated and di-alkoxylated benzene derivatives primarily centers on their utility as monomers and precursors in the synthesis of advanced materials. For instance, compounds like 1,4-diiodo-2,5-dimethoxybenzene (B189239) serve as crucial building blocks in the formation of conjugated polymers and organic frameworks. These materials are of significant interest due to their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The di-iodo-functionality allows for various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, to create extended π-conjugated systems.

While no direct synthesis or characterization data for Benzene, 1,4-diiodo-2,5-dipropoxy- is prominently published, its synthesis would theoretically follow established methodologies for the etherification and iodination of hydroquinone (B1673460). The longer propoxy chains, in comparison to methoxy (B1213986) groups, would be expected to enhance the solubility of any resulting polymers in organic solvents, a critical factor for solution-based processing of organic electronic devices.

Recapitulation of its Significance in Contemporary Chemical Research

The significance of Benzene, 1,4-diiodo-2,5-dipropoxy- in contemporary chemical research is largely prospective and inferred from the established importance of similar molecules. The presence of two reactive iodine atoms makes it a potentially valuable monomer for polymerization and cross-coupling reactions. The dipropoxy substituents would likely impart increased solubility and influence the solid-state packing of derived materials, which are crucial parameters for tuning the performance of organic electronic devices.

In the broader context of materials science, the design and synthesis of novel organic semiconductors are paramount. The "dipropoxy" modification on a di-iodobenzene core represents a rational design strategy to fine-tune the optoelectronic and physical properties of resulting materials. Therefore, while not yet a widely studied compound, its potential contribution lies in the expansion of the chemical toolbox available to materials chemists for creating next-generation organic functional materials.

Outlook on Transformative Research Opportunities

The lack of dedicated research on Benzene, 1,4-diiodo-2,5-dipropoxy- presents a clear opportunity for transformative research. Key areas for future investigation include:

Synthesis and Characterization: The development and optimization of a synthetic route to high-purity Benzene, 1,4-diiodo-2,5-dipropoxy- is the first critical step. Subsequent detailed characterization of its structural, thermal, and photophysical properties would provide a foundational understanding of this molecule.

Polymer Chemistry: A significant research avenue is the use of this compound as a monomer in the synthesis of novel conjugated polymers. Studies on its copolymerization with various aromatic and heteroaromatic comonomers could lead to materials with tailored band gaps, energy levels, and charge transport properties. The impact of the dipropoxy side chains on polymer solubility, morphology, and device performance would be a key area of investigation.

Supramolecular Chemistry and Crystal Engineering: The self-assembly and solid-state packing of Benzene, 1,4-diiodo-2,5-dipropoxy- and its derivatives could be explored. The interplay of halogen bonding (due to the iodine atoms) and van der Waals interactions (from the propoxy chains) could lead to interesting and potentially useful supramolecular architectures.

Applications in Organic Electronics: The ultimate goal of such research would be to evaluate the performance of materials derived from Benzene, 1,4-diiodo-2,5-dipropoxy- in electronic devices. This would involve fabricating and testing prototype OLEDs, OPVs, and OFETs to assess their efficiency, stability, and other key performance metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.